![molecular formula C7H3Cl2N3 B3015555 2,5-Dichloropyrido[3,4-b]pyrazine CAS No. 1600511-80-5](/img/structure/B3015555.png)

2,5-Dichloropyrido[3,4-b]pyrazine

Overview

Description

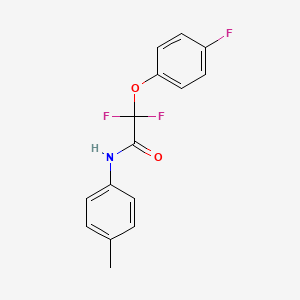

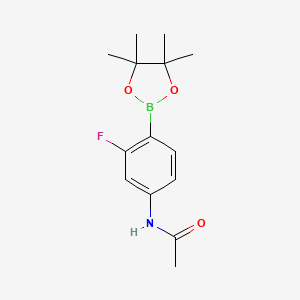

2,5-Dichloropyrido[3,4-b]pyrazine is a chemical compound with the molecular formula C7H3Cl2N3 . It has an average mass of 200.025 Da and a monoisotopic mass of 198.970398 Da .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, which are similar to 2,5-Dichloropyrido[3,4-b]pyrazine, involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for 2,5-Dichloropyrido[3,4-b]pyrazine is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of 2,5-Dichloropyrido[3,4-b]pyrazine consists of a pyridine ring fused with a pyrazine ring, with two chlorine atoms attached . More detailed structural analysis or visualization is not available in the retrieved data.Physical And Chemical Properties Analysis

2,5-Dichloropyrido[3,4-b]pyrazine is a solid at room temperature . It has a molecular weight of 200.03 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Synthesis and Regioselectivity

- Synthesis and Regiochemistry : 2,5-Dichloropyrido[3,4-b]pyrazine derivatives are synthesized via various methods. For instance, 5-Chloropyrido[3,4-b]pyrazines can be prepared from 1,2-dicarbonyl compounds, and their regiochemistry has been elucidated using 2D-NMR experiments (Mederski et al., 2003). Similarly, efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been reported, demonstrating their utility in organic optoelectronic materials (Puttavva Meti et al., 2017).

Optoelectronic Applications

- Conjugated Donor-Acceptor Copolymer Semiconductors : Pyrido[3,4-b]pyrazine-based donor−acceptor copolymers have been synthesized, showcasing their potential in optoelectronics. These copolymers have tunable optical absorption bands and show promise for applications in electronic devices (Pei-Tzu Wu et al., 2008).

Electrochemical and Electrochromic Materials

- Electrochromic Materials : Pyrido[3,4-b]pyrazine derivatives have been employed in the development of electrochromic materials, which can change color under an electric field. This feature makes them suitable for applications in electrochromic devices (H Zhao et al., 2014).

- Electrochemistry of Polypyridine Ligands : The electrochemical properties of pyrazine ligands like 2,5-bis(2′-pyridyl)pyrazine have been investigated for their potential use in luminescent and redox-active dendrimers (M. Marcaccio et al., 2007).

Biological and Antimicrobial Activities

- Antimicrobial Properties : Certain pyrazine derivatives, such as 2,5-bis(1-methylethyl)-pyrazine, have been studied for their broad-spectrum antimicrobial activity. They show potential as bio-based fumigants in various industries due to their antimicrobial efficacy at lower concentrations and relatively low mammalian toxicity (T. Janssens et al., 2019).

Coordination Polymers and Crystal Structures

- Coordination Polymers and Isomerism : The formation of coordination polymers using pyrido[3,4-b]pyrazine ligands has been studied, highlighting their potential in crystallography and materials science. These studies have provided insights into the structural isomerism and molecular arrangements in such polymers (Paula L. Caradoc-Davies et al., 2001).

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2,5-dichloropyrido[3,4-b]pyrazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Research involving protein kinase (map, cyclin-dependent, and glycogen synthase kinase-3), topoisomerase ii, jak3, fgfr, syk, rsk inhibitors, hif-1 pathway suppression, and many others have demonstrated the anticancer and anti-inflammatory mechanism of pyrrolopyrazines .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can influence a variety of pathways, including those involving protein kinases and topoisomerases .

Result of Action

Given its wide range of biological activities, it is likely to have diverse effects at the molecular and cellular levels .

Safety and Hazards

properties

IUPAC Name |

2,5-dichloropyrido[3,4-b]pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3/c8-5-3-11-6-4(12-5)1-2-10-7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXKBFNGXYMUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=C(N=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015472.png)

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)

![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B3015480.png)

![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)

![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)